molecular formula C18H18F3N3 B5551186 2-(4-tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-(4-tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5551186
M. Wt: 333.4 g/mol
InChI Key: RZFGYVQWYJKBFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclization of amino pyrazoles with β-diketones or similar carbonyl compounds. For example, the synthesis of related compounds has been achieved by condensing amino pyrazoles with trifluoromethyl-β-diketones in ethanol, showcasing the versatility of starting materials for generating a wide range of derivatives within this chemical class (Liu et al., 2016).

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine derivatives typically exhibit interesting molecular structures characterized by hydrogen-bonded frameworks. For instance, certain derivatives form hydrogen-bonded chains containing various types of rings, indicative of the potential for complex molecular interactions and stability (Portilla et al., 2006).

Chemical Reactions and Properties

The pyrazolo[1,5-a]pyrimidine scaffold serves as a privileged structure for library synthesis, suggesting that these compounds can undergo a variety of chemical reactions to yield a vast array of derivatives. This has been demonstrated in the synthesis of over 400 compounds, highlighting the reactivity and functionalization potential of this chemical framework (Gregg et al., 2007).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. For example, the crystal structure analysis of related compounds reveals the impact of different substituents on the molecular packing and hydrogen bonding patterns, which in turn affect their physical state and stability (Liu et al., 2020).

Scientific Research Applications

Anti-inflammatory and Antimicrobial Applications

  • Non-Ulcerogenic Anti-inflammatory Properties : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and studied for their anti-inflammatory properties. Remarkably, certain modifications to the pyrazolo[1,5-a]pyrimidine structure resulted in compounds with significant anti-inflammatory activity, coupled with a lower risk of causing ulcers, suggesting potential as safer anti-inflammatory agents (Auzzi et al., 1983).
  • Antimicrobial and Anticancer Agents : Pyrano[2,3-d]pyrimidine derivatives have demonstrated promising antimicrobial activity against various microbial strains. Additionally, these compounds have shown potential anticancer activities, providing a foundation for the development of new therapeutic agents (Abd El-Sattar et al., 2021).

Anticancer Activity

  • Inhibition of Cell Proliferation and Apoptosis Induction : Pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit the growth of cancer cells by interfering with the phosphorylation of Src. This action not only blocks cell proliferation but also promotes apoptosis in cancer cells, highlighting a potential pathway for anticancer therapy development (Carraro et al., 2006).

Synthesis and Characterization

  • Novel Synthetic Approaches : Innovative methods have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines, including ultrasonic sonochemical techniques. These methods offer advantages such as simplicity, mild conditions, and efficient yields, contributing to the ease of synthesis and exploration of these compounds for various applications (Buriol et al., 2013).

Molecular Design for Enhanced Activity

  • Molecular Docking and Design : The synthesis and design of pyrazolo[1,5-a]pyrimidine derivatives have been guided by molecular docking studies. These studies have provided insights into the molecular interactions responsible for their biological activities, facilitating the design of compounds with enhanced antimicrobial and anticancer properties (El-Sattar et al., 2021).

properties

IUPAC Name

2-(4-tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3/c1-11-9-15(18(19,20)21)24-16(22-11)10-14(23-24)12-5-7-13(8-6-12)17(2,3)4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFGYVQWYJKBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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